molecular formula C12H12N2O2 B7624041 N-(3,5-Dimethylisoxazole-4-yl)benzamide

N-(3,5-Dimethylisoxazole-4-yl)benzamide

Cat. No.: B7624041
M. Wt: 216.24 g/mol
InChI Key: NANAXVHFHCDKSQ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylisoxazole-4-yl)benzamide is a benzamide derivative featuring a 3,5-dimethylisoxazole substituent. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. The compound’s structural framework aligns with bioactive molecules explored in medicinal chemistry, particularly those targeting enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(9(2)16-14-8)13-12(15)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAXVHFHCDKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The foundational step in this route involves converting 3,5-dimethylisoxazole-4-carboxylic acid to its corresponding acyl chloride. As demonstrated in patent DE19747625A1, chlorosulfonic acid and thionyl chloride (SOCl₂) are employed under controlled temperatures (60–110°C) to achieve this transformation. The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride activates the carboxylic acid, yielding the acyl chloride intermediate.

Reaction Conditions :

  • Reagents : Chlorosulfonic acid (3–6 mol equivalents), thionyl chloride (1.5–3 mol equivalents)

  • Temperature : 80–110°C

  • Yield : 81.7% (reported for analogous sulfochloride synthesis)

Amidation with Aniline

The acyl chloride intermediate is subsequently reacted with aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the target benzamide. This step is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Optimization Insight :

  • Excess aniline (1.2 equivalents) improves conversion rates.

  • Solvent choice impacts reaction kinetics; DMF enhances solubility of polar intermediates.

Carbodiimide-Mediated Coupling

Activation of Carboxylic Acid

In this method, 3,5-dimethylisoxazole-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). These reagents facilitate the formation of an active ester intermediate, which reacts efficiently with aniline.

Procedure :

  • Reagents : EDCI (1.2 equivalents), HOBt (1.1 equivalents), DIPEA (2 equivalents)

  • Solvent : DMF, room temperature

  • Reaction Time : 12–24 hours

Mechanistic Considerations

The EDCI/HOBt system minimizes racemization and side reactions, making it ideal for sensitive substrates. The HOBt acts as a coupling accelerator, stabilizing the reactive O-acylisourea intermediate.

Yield :

  • Reported yields for structurally similar amides range from 70% to 85% under analogous conditions.

Reductive Amination Pathways

Intermediate Synthesis

A less conventional approach involves reductive amination of 3,5-dimethylisoxazole-4-carbaldehyde with benzamide derivatives. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol at elevated temperatures (80°C).

Key Steps :

  • Condensation of the aldehyde with aniline to form an imine.

  • Reduction of the imine to the secondary amine.

Challenges :

  • Competing over-reduction or self-condensation of the aldehyde may occur.

  • Yield: ~75% (based on analogous pyrazole syntheses).

Alternative Synthesis from Nitrile Precursors

Hydrolysis of Nitriles

3,5-Dimethylisoxazole-4-carbonitrile undergoes hydrolysis under alkaline conditions (NaOH/H₂O, 100°C) to yield the carboxylic acid, which is subsequently converted to the benzamide via EDCI coupling.

Advantages :

  • Nitriles are stable intermediates, enabling storage and staggered synthesis.

  • Hydrolysis yields exceed 90% under optimized conditions.

Direct Amination of Nitriles

In a one-pot procedure, the nitrile is treated with hydroxylamine hydrochloride to form an amidoxime, which is then dehydrated to the benzamide using acetic anhydride.

Limitations :

  • Requires stringent moisture control.

  • Yield: 65–72% (reported for related benzamide derivatives).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Reagents Yield Advantages Drawbacks
Acyl Chloride AminationSOCl₂, DIPEA81.7%High yield, scalableHarsh conditions, HCl generation
Carbodiimide CouplingEDCI, HOBt, DIPEA70–85%Mild conditions, minimal side reactionsCostly reagents
Reductive AminationNaBH₃CN, MeOH~75%Single-step synthesisLow functional group tolerance
Nitrile HydrolysisNaOH, EDCI/HOBt90%Stable intermediatesMulti-step, time-intensive

Experimental Considerations and Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in carbodiimide-mediated couplings but may complicate purification.

  • Elevated temperatures (80–110°C) are critical for acyl chloride formation but risk decomposition of heat-labile substrates.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by stabilizing transition states (5–10% yield improvement).

  • Molecular sieves : Mitigate moisture interference in reductive amination .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylisoxazole-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of N-(3,5-Dimethylisoxazole-4-yl)benzamide typically involves the reaction of 3,5-dimethylisoxazole with benzoyl chloride in the presence of a base like triethylamine under reflux conditions. The product can be purified through recrystallization, ensuring high purity for further applications.

Chemical Reactions:
The compound is known to undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents such as potassium permanganate.
  • Reduction: Reduction can be performed using lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biological Applications

BRD4 Inhibition:
this compound has been investigated as a BRD4 inhibitor, which plays a crucial role in regulating gene expression linked to cancer proliferation. The mechanism involves binding to the bromodomain of BRD4, disrupting its interaction with acetylated histones. This action leads to the downregulation of oncogenes such as c-MYC, inhibiting cancer cell growth and inducing apoptosis .

Cancer Therapy:
Recent studies have highlighted its potential in treating various breast cancer subtypes, particularly triple-negative breast cancer (TNBC). In vitro assays have demonstrated significant anti-proliferative effects against breast cancer cell lines, suggesting that this compound could serve as a lead compound in drug development targeting this aggressive cancer type .

Pharmacological Insights

Case Studies:

  • Evaluation of Derivatives: A study synthesized multiple derivatives of this compound to evaluate their efficacy as BRD4 inhibitors. Notably, one derivative exhibited an IC50 value indicating potent inhibitory activity against BRD4 and significant effects on cell proliferation .
  • Molecular Docking Studies: Molecular docking analyses have revealed that the compound fits well into the acetylated lysine binding pocket of BRD4. The interactions include hydrogen bonding and hydrophobic interactions with key amino acids, enhancing its potential as an effective therapeutic agent .

Industrial Applications

Material Development:
In addition to its biological significance, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical structure allows it to act as a building block for synthesizing more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylisoxazole-4-yl)benzamide involves its interaction with specific molecular targets. As a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing the interaction between BRD4 and acetylated histones. This inhibition leads to the downregulation of oncogenes such as c-MYC, resulting in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name / ID Heterocyclic Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹) Biological Activity Reference
This compound 3,5-Dimethylisoxazole Not reported Not reported N/A Not reported Not reported -
Compound 6 (Thiadiazole-isoxazole) 3-Phenyl-3H-[1,3,4]thiadiazol-2-ylidene 348.39 160 70 1606 Not reported
Compound 8a (Pyridin-2-yl) 5-Acetyl-6-methyl-pyridin-2-yl 414.49 290 80 1679, 1605 Not reported
LMM5 (Oxadiazole) 1,3,4-Oxadiazole with sulfamoyl Not reported Not reported N/A Not reported Antifungal (C. albicans)

Key Observations:

  • Heterocyclic Influence on Melting Points : Thiadiazole derivatives (e.g., Compound 6, 160°C) exhibit lower melting points compared to pyridine-containing analogs (Compound 8a, 290°C), likely due to increased aromaticity and intermolecular interactions in the latter .
  • Spectral Features : IR spectra reveal distinct C=O stretches. Compound 6 shows a single carbonyl peak at 1606 cm⁻¹, while Compound 8a displays dual carbonyl signals (1679 and 1605 cm⁻¹), reflecting the presence of both benzamide and acetyl groups .
  • Molecular Weight Trends : Larger substituents, such as the pyridin-2-yl group in Compound 8a, correlate with higher molecular weights (414.49 vs. 348.39 for Compound 6) .

Research Findings and Implications

  • Synthetic Flexibility: Benzamide derivatives are synthesized via modular approaches, such as reactions between enaminones and active methylene compounds (e.g., acetylacetone or dibenzoyl methane), yielding diverse heterocyclic frameworks .
  • Biological Potential: While oxadiazoles (e.g., LMM5) show promise as antifungals, the isoxazole-based target compound could exhibit distinct selectivity due to its smaller, electron-rich heterocycle. Further studies are required to evaluate its enzyme inhibition or antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for N-(3,5-Dimethylisoxazole-4-yl)benzamide, and how are intermediates stabilized?

Methodological Answer: The compound is typically synthesized via coupling reactions between benzoyl chloride derivatives and substituted isoxazole amines. For example:

  • Step 1: React 3,5-dimethylisoxazole-4-amine with benzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl .
  • Step 2: Stabilize intermediates like O-benzyl hydroxylamine derivatives by storing them at low temperatures (-20°C) to prevent decomposition, as demonstrated by DSC analysis .
  • Safety: Conduct Ames testing for mutagenicity (e.g., Ames II) and use PPE to handle intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • Spectroscopy:
    • IR: Confirm carbonyl (C=O) stretches near 1600–1680 cm⁻¹ .
    • NMR: Use 1H^1 \text{H}-NMR to verify aromatic protons (δ 7.2–8.3 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm) .
  • Crystallography: Employ X-ray diffraction with SHELXL for refinement. For example, resolve disorder in the isoxazole ring using restraints on bond lengths/angles .

Table 1: Key Spectroscopic Benchmarks

TechniqueKey Peaks/ParametersReference
IR1606 cm⁻¹ (C=O)
1H^1 \text{H}-NMRδ 2.3 ppm (CH₃), δ 7.6 ppm (Ar-H)

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound with unstable intermediates?

Methodological Answer:

  • In-situ Monitoring: Use TLC or HPLC to track intermediate stability during reactions (e.g., decomposition of O-benzyl hydroxylamine derivatives) .
  • Low-Temperature Reactions: Perform coupling steps at 0–5°C to minimize side reactions .
  • Catalytic Optimization: Replace traditional bases (Na₂CO₃) with DMAP for faster acyl transfer .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Purity Verification: Use HPLC (≥95% purity) to exclude impurities affecting bioassays .
  • Assay Standardization: Replicate conditions (e.g., bacterial strain, MIC thresholds) across studies. For example, discrepancies in antimicrobial activity may arise from variations in Staphylococcus aureus strains .
  • Mechanistic Studies: Combine in vitro assays with molecular docking (e.g., targeting bacterial FabI enzyme) to validate target engagement .

Q. What advanced crystallographic techniques address twinned or low-resolution data for this compound?

Methodological Answer:

  • SHELXL Refinement: Use the TWIN command to model twinned crystals and PARTITION for disorder .
  • WinGX Integration: Visualize electron density maps to adjust torsion angles in the benzamide moiety .
  • ORTEP-3: Generate publication-quality thermal ellipsoid plots to highlight anisotropic displacement .

Table 2: Crystallographic Software Workflow

StepToolFunctionalityReference
Data IntegrationSHELXSInitial phase solution
RefinementSHELXLHandling twinned data
VisualizationORTEP-3Thermal ellipsoid plots

Q. How is the mutagenicity profile of this compound assessed in early-stage research?

Methodological Answer:

  • Ames II Testing: Compare mutagenicity to controls (e.g., benzyl chloride) using Salmonella typhimurium TA98 and TA100 strains. Results show lower mutagenicity than other anomeric amides .
  • Structure-Activity Relationship (SAR): Modify the isoxazole methyl groups to reduce electrophilic reactivity, which correlates with mutagenic potential .

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